molecular formula C14H13N3O3 B2411767 N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide CAS No. 2418731-42-5

N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide

Cat. No.: B2411767
CAS No.: 2418731-42-5
M. Wt: 271.276
InChI Key: FEPQUFZEKSNFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoxazine ring, a cyanocyclopropyl group, and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazine core. One common method involves the reaction of 4-methyl-3-oxo-1,4-benzoxazine with cyanocyclopropane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to streamline the synthesis process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by the cyanocyclopropyl and benzoxazine groups, which can form specific interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclopropyl)-3-(2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)-2-oxo-2,3-dihydro-1H-pyrrole-1-carboxamide
  • N-(1-Cyanocyclopropyl)-3-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-pyrrole-1-carboxamide

Uniqueness

N-(1-Cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzoxazine ring and cyanocyclopropyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-methyl-3-oxo-1,4-benzoxazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-17-10-6-9(2-3-11(10)20-7-12(17)18)13(19)16-14(8-15)4-5-14/h2-3,6H,4-5,7H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPQUFZEKSNFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)NC3(CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.